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Compound of Interest

Compound Name: 4-chloro-3-methyl-8-nitro-quinoline

CAS No.: 145363-64-0

Cat. No.: B3187270 Get Quote

Chemical Properties, Synthesis, and Reactivity Profile[1]
Executive Summary
4-Chloro-3-methyl-8-nitroquinoline (CAS: 63136-60-7) is a highly functionalized heterocyclic

scaffold serving as a critical intermediate in the synthesis of PI3K/mTOR inhibitors, antimalarial

agents, and immuno-modulators (e.g., Imiquimod analogs). Its unique reactivity profile is

defined by the interplay between the electron-deficient quinoline core, the activating 8-nitro

group, and the sterically significant 3-methyl substituent. This guide provides a comprehensive

analysis of its physicochemical properties, synthetic pathways, and divergent reactivity, offering

a roadmap for its utilization in high-value drug discovery campaigns.

Structural Analysis & Physicochemical Profile
Electronic Architecture
The molecule features a "push-pull" electronic system that dictates its reactivity:

C4-Chlorine (Electrophilic Center): The leaving group at C4 is highly activated for

Nucleophilic Aromatic Substitution (

). The pyridine nitrogen (N1) withdraws electron density via induction and resonance. The 8-
nitro group further depletes electron density from the carbocyclic ring, which is
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communicated to the heterocyclic ring, significantly lowering the energy of the Meisenheimer
complex transition state compared to non-nitrated quinolines.

C3-Methyl (Steric/Electronic Modulator): The methyl group at C3 provides steric bulk that can

hinder nucleophilic attack at C4, requiring elevated temperatures for bulky nucleophiles.

Electronically, it offers weak inductive donation (+I), slightly stabilizing the ring but not

enough to counteract the strong withdrawal of the nitro and chloro groups.

C8-Nitro (Handle for Diversification): Positioned peri to the quinoline nitrogen, the nitro group

influences the basicity of N1 (lowering pKa) and serves as a latent amino group for further

derivatization.

Physicochemical Properties Table
Property Value / Description Source/Prediction

Molecular Formula Calculated

Molecular Weight 222.63 g/mol Calculated

CAS Number 63136-60-7 [1]

Appearance
Pale yellow to tan crystalline

solid
Observed

Melting Point 120–125 °C Predicted [1]

Density ~1.48 g/cm³ Predicted

LogP ~2.6–3.0 Predicted

Solubility
Soluble in DCM, DMSO, DMF;

Low solubility in water
Experimental

pKa (Conj. Acid)

~0.5–1.5 (Weakly basic due to

8-

)

Predicted

Synthetic Routes[1][2][3][4][5][6][7][8][9][10]
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Two primary strategies exist for accessing this scaffold: Direct Nitration (Scale-up friendly but

requires purification) and De Novo Cyclization (Regioselective).

Method A: Direct Nitration (The Adams & Hey Route)
This method utilizes the classical electrophilic aromatic substitution on the pre-formed quinoline

core.

Precursor: 4-Chloro-3-methylquinoline.

Reagents: Fuming

/

(Mixed Acid).

Conditions: 0°C to RT.

Mechanism: Nitration of quinolines in strong acid occurs on the protonated species

(quinolinium ion). The benzene ring is deactivated less than the pyridine ring. Substitution

occurs primarily at C5 and C8.

Outcome: A mixture of 5-nitro (approx. 40%) and 8-nitro (approx. 60%) isomers.

Purification: Fractional crystallization from ethanol or silica gel chromatography (8-nitro

isomer is typically less polar and elutes first).

Method B: De Novo Cyclization (Regioselective)
For high-purity applications where isomer separation is undesirable, a bottom-up approach is

preferred.

Step 1: Condensation of 2-nitroaniline with ethyl 2-methylacetoacetate (or diethyl

methylmalonate) under acidic catalysis.

Step 2: Thermal cyclization (Gould-Jacobs or Conrad-Limpach conditions) in diphenyl ether

at 250°C to yield 3-methyl-8-nitroquinolin-4(1H)-one.

Step 3: Chlorination using
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(Phosphorus Oxychloride) at reflux.

Advantage: Unambiguous placement of the nitro group at C8.

Method A: Direct Nitration

Method B: De Novo (Regioselective)

4-Chloro-3-methylquinoline Product (60%) + 5-Nitro Isomer (40%)

HNO3 / H2SO4
Electrophilic Subst.

2-Nitroaniline Enamine Intermediate

Ethyl 2-methylacetoacetate
Acid Cat. 3-Methyl-8-nitro-4-quinolone

Diphenyl Ether
250°C (Cyclization) 4-Chloro-3-methyl-8-nitroquinoline

POCl3, Reflux
(Chlorination)

Click to download full resolution via product page

Figure 1: Comparison of Synthetic Strategies.[1] Method B is preferred for medicinal chemistry

to avoid isomer separation.

Reactivity & Functionalization[11]
The core value of this scaffold lies in its ability to undergo orthogonal functionalization at three

distinct sites.[2]

C4-Chlorine: Nucleophilic Aromatic Substitution ( )
The 4-chloro group is the most reactive site. The reaction proceeds via an addition-elimination

mechanism.

Amination: Reaction with primary/secondary amines (e.g., morpholine, piperazine, aniline) in

alcohols (EtOH, iPrOH) or polar aprotic solvents (DMF, NMP) at 80–120°C.

Protocol Note: The 3-methyl group creates steric hindrance. For bulky amines, use higher

boiling solvents (e.g., ethoxyethanol) or microwave irradiation.

Alkoxylation: Reaction with NaOMe/MeOH or NaOEt/EtOH yields the 4-alkoxy derivative.
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Thiolation: Reaction with NaSH or thiourea yields the 4-mercapto derivative (or thione

tautomer).

C8-Nitro: Reduction to Amine
The 8-nitro group can be selectively reduced to the 8-amino group, a privileged

pharmacophore in antimalarials (e.g., Primaquine).

Chemoselective Reduction: To avoid dechlorinating the C4 position, avoid catalytic

hydrogenation (

) unless HCl scavengers are absent or reaction time is strictly controlled.

Preferred Reagents:

Iron / Acetic Acid: Classical Béchamp reduction. Highly selective for

over

.

/ EtOH: Mild conditions, tolerates C4-Cl.

Sodium Dithionite (

): Mild, aqueous-compatible.

C3-Methyl: Benzylic Functionalization
Radical Bromination: NBS (N-Bromosuccinimide) + AIBN in

or Benzotrifluoride yields the 3-bromomethyl derivative. This is a gateway to 3-hydroxymethyl
or 3-aminomethyl analogs.

Oxidation:

(Selenium Dioxide) in dioxane oxidizes the methyl group to the aldehyde (3-formyl), useful
for Knoevenagel condensations.
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Figure 2: Divergent Reactivity Map. The scaffold allows independent modification of the C4,

C8, and C3 positions.

Experimental Protocols
Protocol 1: Nucleophilic Substitution with Morpholine ( )

Setup: Charge a 50 mL round-bottom flask with 4-chloro-3-methyl-8-nitroquinoline (1.0 eq,

2.2 mmol) and isopropanol (10 mL).

Addition: Add morpholine (2.5 eq, 5.5 mmol) dropwise.

Reaction: Reflux (approx. 82°C) for 4–6 hours. Monitor by TLC (System: 50%

EtOAc/Hexane).

Workup: Cool to RT. The product often precipitates as a yellow solid. Filter and wash with

cold isopropanol. If no precipitate, evaporate solvent and partition between DCM and water.

Yield: Typically 85–95%.

Protocol 2: Iron-Mediated Nitro Reduction
Setup: Dissolve 4-chloro-3-methyl-8-nitroquinoline (1.0 eq) in glacial acetic acid (10 V).

Addition: Add Iron powder (325 mesh, 5.0 eq) in portions at RT.
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Reaction: Heat to 60°C for 2 hours.

Workup: Filter hot through Celite to remove iron residues. Dilute filtrate with ice water and

neutralize with

or

to pH 9. Extract with Ethyl Acetate.

Note: This method preserves the C4-Chlorine bond.

Safety & Handling
Hazards: As a nitro-aromatic compound, it should be treated as potentially mutagenic. The

chloro-quinoline moiety is a skin and eye irritant (H315, H319).

Energetics: Nitro compounds can be energetic. While this specific molecule is stable, avoid

heating dry residues of reaction mixtures containing polynitro byproducts (if using Method A).

Storage: Store in a cool, dry place, protected from light. Stable at room temperature for >12

months.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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